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Compound of Interest

N-[4-
Compound Name:
(phenylamino)phenyl]acetamide

cat. No.: B2886785

An In-depth Technical Guide to N-[4-
(phenylamino)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-[4-
(phenylamino)phenyl]acetamide, including its chemical structure, IUPAC nomenclature,
physicochemical properties, synthetic protocols, and its relevance as a scaffold in medicinal
chemistry and drug development.

Chemical Identity and Structure

N-[4-(phenylamino)phenyl]acetamide is an aromatic amide, structurally characterized by an
acetamide group and a phenylamino (anilino) group attached to a central benzene ring at para
positions. This structure makes it a derivative of 4-aminodiphenylamine.

o |[UPAC Name: N-(4-anilinophenyl)acetamide[1][2]
e Molecular Formula: C14aH1aN20[1][3]
e CAS Number: 38674-90-7[1][3]

The chemical structure is as follows:
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SMILES: CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2[2]

Physicochemical and Computed Properties

The key properties of N-[4-(phenylamino)phenyl]acetamide are summarized in the table
below. These data are crucial for understanding its behavior in various experimental and
biological systems.

Property Value Source
Molecular Weight 226.27 g/mol PubChem[1]
Monoisotopic Mass 226.110613074 Da PubChem[1][2]
Predicted XlogP 2.7 PubChem|[2]
Solubility >33.9 pug/mL (at pH 7.4) PubChem|[1]
Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

2 PubChem
Count

Synthesis and Experimental Protocols
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The synthesis of N-[4-(phenylamino)phenyl]acetamide can be achieved through several
routes. A common and logical approach involves the acylation of 4-aminodiphenylamine or a
coupling reaction with a protected aniline. Below is a detailed experimental protocol for a
plausible synthetic pathway.

Proposed Synthetic Pathway: Acylation of 4-Aminodiphenylamine

This method is direct and relies on the availability of the 4-aminodiphenylamine precursor.

Workflow Diagram:
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Caption: Synthetic workflow for N-[4-(phenylamino)phenyl]acetamide via acylation.

Experimental Protocol:
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
aminodiphenylamine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane
containing a non-nucleophilic base like triethylamine.

o Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride or acetyl chloride (1.1
equivalents) dropwise to the stirred solution.

o Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

o Workup: Upon completion, quench the reaction by slowly adding water. If using an organic
solvent like dichloromethane, perform a liquid-liquid extraction. Wash the organic layer
sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine.

« |solation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure using a rotary evaporator.[4] The resulting crude solid
can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or
ethyl acetate/hexane) to yield pure N-[4-(phenylamino)phenyl]acetamide.

o Characterization: Confirm the structure and purity of the final product using standard
analytical techniques such as *H-NMR, 13C-NMR, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.[5][6]

Applications in Research and Drug Development

N-[4-(phenylamino)phenyl]acetamide serves as a valuable building block and structural motif
in the design and synthesis of biologically active molecules. Its rigid backbone and functional
groups allow for diverse chemical modifications.

e Anticoagulant Agents: The N-phenyl-2-(phenyl-amino) acetamide scaffold has been used to
design novel inhibitors of Factor Vlla, a key enzyme in the coagulation cascade, highlighting
its potential in developing new anticoagulant therapies.[7]

» Antibacterial and Nematicidal Agents: Derivatives incorporating a thiazole moiety onto the N-
[4-(phenylamino)phenyl]acetamide core have demonstrated promising in vitro antibacterial
activity against plant pathogens like Xanthomonas oryzae and nematicidal activity against
Meloidogyne incognita.[5][6]
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e Analgesic Candidates: The related N-phenyl-acetamide sulfonamide structure has been
explored to develop non-hepatotoxic analgesic drug candidates, designed as analogs of
paracetamol.[8][9]

The logical workflow for utilizing this compound in a drug discovery program is illustrated below.
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Caption: Conceptual workflow for drug discovery using the target scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, N-[4-(phenylamino)phenyl]acetamide is associated with the following hazards:

e H302: Harmful if swallowed.[1]
e H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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